molecular formula C12H13NO3 B14329719 3-Benzyl-3-methylmorpholine-2,5-dione CAS No. 105731-35-9

3-Benzyl-3-methylmorpholine-2,5-dione

Cat. No.: B14329719
CAS No.: 105731-35-9
M. Wt: 219.24 g/mol
InChI Key: LQEKMWCFVOBELH-UHFFFAOYSA-N
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Description

3-Benzyl-3-methylmorpholine-2,5-dione is a heterocyclic organic compound featuring both amine and ether functional groups It is a derivative of morpholine-2,5-dione, with a benzyl and a methyl group attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-methylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method is the reaction of 3-methylmorpholine-2,5-dione with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar ring-opening polymerization process, often using stannous octoate as a catalyst. The reaction is typically conducted at elevated temperatures (around 140°C) to ensure complete polymerization and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methylmorpholine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

3-Benzyl-3-methylmorpholine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Benzyl-3-methylmorpholine-2,5-dione exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the application, such as drug delivery or tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-methylmorpholine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties make it particularly suitable for applications requiring precise molecular interactions and stability .

Properties

CAS No.

105731-35-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-benzyl-3-methylmorpholine-2,5-dione

InChI

InChI=1S/C12H13NO3/c1-12(7-9-5-3-2-4-6-9)11(15)16-8-10(14)13-12/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

LQEKMWCFVOBELH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OCC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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